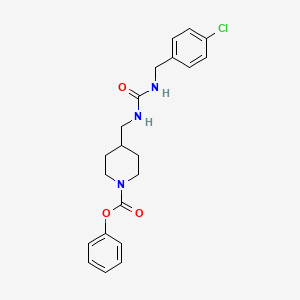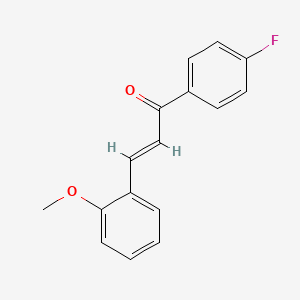
1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a bromophenoxy group, a tetrafluoroethyl moiety, and a benziodoxole core, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole typically involves multi-step organic reactions. One common approach includes the reaction of 4-bromophenol with tetrafluoroethylene in the presence of a suitable catalyst to form the 4-bromophenoxy tetrafluoroethyl intermediate. This intermediate is then subjected to further reactions with 3,3-dimethyl-1,2-benziodoxole under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benziodoxole core can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are frequently used.
Major Products Formed: The products formed from these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxy derivatives, while coupling reactions can produce complex biaryl structures.
Applications De Recherche Scientifique
1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and electronic components.
Mécanisme D'action
The mechanism by which 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-Bromophenyl 4-bromobenzoate
- 3-(4-Bromophenoxy)phenol
Comparison: Compared to these similar compounds, 1-(4-Bromophenoxy tetrafluoroethyl)-3,3-dimethyl-1,2-benziodoxole is unique due to its combination of a bromophenoxy group, a tetrafluoroethyl moiety, and a benziodoxole core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
1-[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-3,3-dimethyl-1λ3,2-benziodoxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF4IO2/c1-15(2)13-5-3-4-6-14(13)23(25-15)16(19,20)17(21,22)24-12-9-7-11(18)8-10-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKBDEYRBRRVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=C(C=C3)Br)(F)F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF4IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
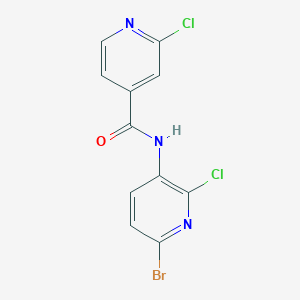
![(4-chlorophenyl)[chromeno[4,3-c]pyrazol-2(4H)-yl]methanone](/img/structure/B2787658.png)
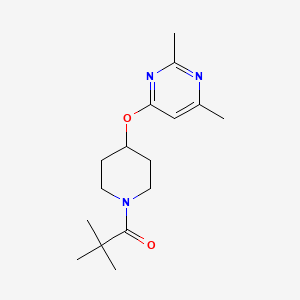
![(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2787663.png)
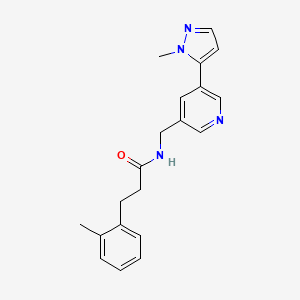
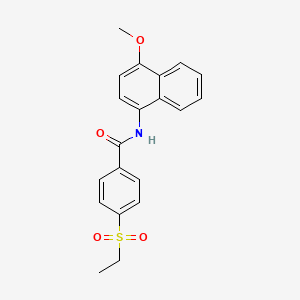
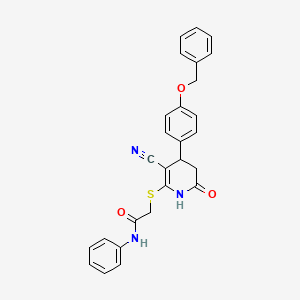
![2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile](/img/structure/B2787668.png)
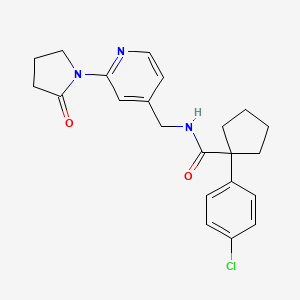
![1-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethan-1-one](/img/structure/B2787670.png)
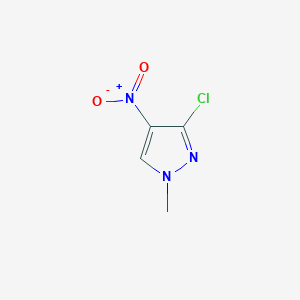
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine](/img/structure/B2787674.png)
